7-Deazanebularin
Description
7-Deazanebularin is a purine nucleoside analogue characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (7-deaza modification) . First studied in the 1970s, it exhibits cytotoxic properties by integrating into cellular and viral nucleic acids after phosphorylation . Its metabolic pathway involves rapid conversion into nucleotide pools, where it substitutes for adenine or guanine in DNA and RNA, particularly at the 3' termini of tRNA molecules . Additionally, this compound serves as a fluorescent coenzyme analogue in diphosphopyridine nucleotide (DPN+) systems, enabling unique biochemical studies .
Properties
CAS No. |
16754-83-9 |
|---|---|
Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolane-3,4-diol |
InChI |
InChI=1S/C11H13N3O4/c15-4-7-8(16)9(17)11(18-7)14-2-1-6-3-12-5-13-10(6)14/h1-3,5,7-9,11,15-17H,4H2 |
InChI Key |
AAVNIPCGOZFQJG-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=NC=NC=C21)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
C1=CN(C2=NC=NC=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CN(C2=NC=NC=C21)C3C(C(C(O3)CO)O)O |
Synonyms |
7 deazanebularin 7-beta-D-ribofuranosyl-7H-pyrrolo-(2,3-d)pyrimidine 7-deazanebularin pyrrolo(4,3-d)-pyrimidine-3-beta-D ribofuranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 7-deazanebularin lies in its 7-deaza-purine core, distinguishing it from other nucleoside analogues (Table 1).
Table 1: Structural Features of this compound and Related Compounds
| Compound | Core Structure | Key Modifications | Functional Groups |
|---|---|---|---|
| This compound | Purine nucleoside | 7-deaza modification | 6-amino group, ribose sugar |
| Formycin | Purine nucleoside | 7-aza modification | Formycin-specific ring |
| 2-Aminopurine Riboside | Purine nucleoside | 2-amino substitution | Ribose sugar, 2-aminopurine |
| 7-Deazaxanthine | Xanthine derivative | 7-deaza modification, xanthine base | 2,6-dioxo groups |
- Formycin : Shares a nitrogen-atom substitution (7-aza) but lacks the 7-deaza carbon, altering base-pairing behavior .
- 2-Aminopurine Riboside: Retains the purine nitrogen scaffold but introduces a fluorescent 2-amino group, enhancing UV absorbance .
- 7-Deazaxanthine : A base-only derivative with xanthine’s dioxo structure, primarily targeting enzymes like xanthine oxidase .
Biochemical Activities
Coenzyme Function: this compound, formycin, and 2-aminopurine riboside replace adenosine in DPN+ analogues, exhibiting fluorescence and coenzyme activity. All three show 20–150% efficiency relative to native DPN+ in dehydrogenase assays .
Coding Ambiguity: In ribosomal systems, this compound mimics adenine and guanine during tRNA binding but exclusively replaces adenine in amino acid incorporation.
Table 2: Biochemical Activity Profiles
Pharmacological Effects
Cytotoxicity and Antiviral Activity: this compound inhibits cellular and viral nucleic acid synthesis at low concentrations (µM range), outperforming 7-deazaxanthine derivatives, which primarily target metabolic enzymes like xanthine oxidase .
Table 3: Pharmacological Effects
Metabolic Incorporation
Unlike 7-deaza-dGTP (a DNA-specific analogue), this compound integrates into both DNA and RNA, with preferential accumulation in tRNA . Formycin and 2-aminopurine riboside are less efficiently incorporated, limiting their therapeutic utility .
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